N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine
CAS No.: 852399-77-0
Cat. No.: VC7202753
Molecular Formula: C15H14N2S
Molecular Weight: 254.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852399-77-0 |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.35 |
| IUPAC Name | N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C15H14N2S/c1-10-7-8-12(9-11(10)2)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |
| Standard InChI Key | HCBWBVOOFBDHSH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine (C₁₅H₁₄N₂S) features a benzothiazole core (a benzene ring fused to a thiazole ring) substituted at the 2-position with an amine group linked to a 3,4-dimethylphenyl group. The dimethyl substituents on the phenyl ring introduce steric and electronic effects that influence solubility and target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂S |
| Molecular Weight | 254.35 g/mol |
| CAS Number | 852399-77-0 |
| IUPAC Name | N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine |
| Topological Polar Surface Area | 56.4 Ų (estimated) |
The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically involves coupling 2-aminobenzothiazole with 3,4-dimethylphenyl halides (e.g., bromide or iodide) under nucleophilic substitution conditions. A base such as potassium carbonate facilitates deprotonation of the amine, while polar aprotic solvents (e.g., dimethylformamide) enhance reactivity. For example:
Step 1:
Yields typically range from 60–75%, with purification via column chromatography.
Biological Activities and Mechanistic Insights
Table 2: Hypothesized Antimicrobial Activity (Based on Analogs)
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | Membrane disruption |
| Escherichia coli | 32–64 | DNA gyrase inhibition |
Anticancer Activity
Benzothiazoles inhibit kinases (e.g., PI3Kγ) and induce apoptosis. Molecular docking studies of analogs suggest that the dimethylphenyl group occupies hydrophobic pockets in ATP-binding domains, as seen in PI3Kγ (PDB: 7JWE) .
Key Interaction:
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational models predict moderate hepatic clearance via CYP3A4-mediated oxidation.
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could address solubility limitations. For example:
Industrial and Environmental Considerations
Scale-Up Challenges
Current synthesis routes require optimization for industrial-scale production. Continuous flow reactors may improve yield and reduce waste .
Ecotoxicology
Benzothiazoles are persistent in aquatic environments. The dimethyl substituents may reduce biodegradability, necessitating environmental risk assessments.
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